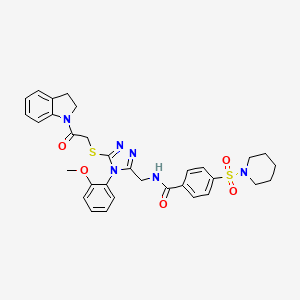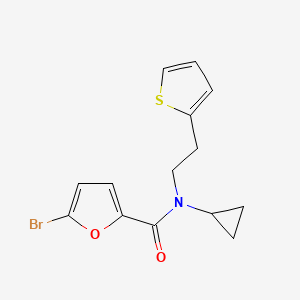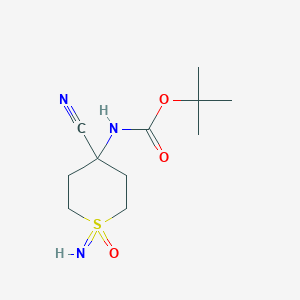![molecular formula C21H23N7 B2715147 2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile CAS No. 2415462-37-0](/img/structure/B2715147.png)
2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile is a useful research compound. Its molecular formula is C21H23N7 and its molecular weight is 373.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves the formation of the quinoline-4-carbonitrile core, followed by the introduction of the piperazine and pyrimidine moieties. Key steps include the cyclization of appropriate precursors under controlled conditions, usually involving specific catalysts and reagents.
Industrial Production Methods: On an industrial scale, the process must be optimized for yield and purity, often requiring high-pressure reactors and advanced purification techniques such as chromatography and crystallization. Specific temperature and pressure conditions are adjusted to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes a variety of chemical reactions including oxidation, reduction, and substitution. The dimethylamino group on the pyrimidine ring can be particularly reactive under electrophilic substitution conditions.
Common Reagents and Conditions: Common reagents include strong acids and bases, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed: Major products from these reactions can vary widely, ranging from simple modifications of the dimethylamino group to more complex derivatives involving the quinoline or piperazine rings.
4. Scientific Research Applications: 2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile has been explored in numerous scientific research applications:
Chemistry: As a building block for more complex molecules, it serves as a precursor in the synthesis of novel compounds with potential therapeutic effects.
Biology: In biological research, it can be used as a ligand in the study of enzyme-substrate interactions and receptor binding assays.
Medicine: The compound is being investigated for its potential therapeutic properties, including its role as an antimicrobial, antiviral, or anticancer agent.
Industry: It has applications in the development of new materials with specific chemical or physical properties, particularly in the fields of polymers and nanotechnology.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects: The biological activity of 2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile is primarily due to its ability to interact with specific molecular targets. These interactions can lead to the inhibition or activation of enzymes, receptors, or ion channels, depending on the context.
Molecular Targets and Pathways Involved: Common molecular targets include DNA gyrase in bacteria, where it may inhibit bacterial replication, and certain enzymes involved in cell signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to other quinoline-based compounds, 2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile is unique due to its specific substitution pattern which can confer unique pharmacological properties. Similar compounds might include those with variations in the piperazine or pyrimidine moieties, affecting their overall activity and selectivity.
List of Similar Compounds: Examples of similar compounds include 2-{4-(4-Chlorophenyl)piperazin-1-yl}quinoline-4-carbonitrile and 2-{4-[2-(Dimethylamino)-5-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile.
Properties
IUPAC Name |
2-[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7/c1-15-12-19(25-21(23-15)26(2)3)27-8-10-28(11-9-27)20-13-16(14-22)17-6-4-5-7-18(17)24-20/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKBPKOBOBPOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2715079.png)

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide](/img/structure/B2715082.png)



